Relative Immunosuppressive Potency: Cyclosporin A Exhibits 25-Fold Lower Molar Potency Than Tacrolimus in T-Cell Suppression Assays
In head-to-head pharmacodynamic evaluation using mitogen-stimulated lymphocyte blastogenesis assays from 66 chronic renal failure patients, tacrolimus (TAC) demonstrated approximately 25-fold greater molar potency than cyclosporin A (CsA) [1]. The mean IC50 ratio (CsA/TAC) was 25.1 [1]. This potency differential aligns with earlier mixed lymphocyte reaction (MLR) data showing IC50 values of 2–5 × 10⁻¹⁰ M for tacrolimus and rapamycin versus 1 × 10⁻⁸ M for CsA—a 20- to 50-fold difference [2].
| Evidence Dimension | IC50 for T-cell proliferation inhibition |
|---|---|
| Target Compound Data | CsA IC50 = 1 × 10⁻⁸ M (10 nM) in MLR; mean CsA/TAC IC50 ratio = 25.1 in patient lymphocyte assays |
| Comparator Or Baseline | Tacrolimus IC50 = 2–5 × 10⁻¹⁰ M (0.2–0.5 nM) in MLR |
| Quantified Difference | Tacrolimus is 25.1-fold (25×) more potent than CsA on a molar basis |
| Conditions | Human mixed lymphocyte reaction (MLR); mitogen-stimulated lymphocyte blastogenesis in 66 chronic renal failure patients |
Why This Matters
Procurement for in vitro assays requires careful attention to molar concentrations; experiments designed with tacrolimus cannot be directly translated to CsA without adjusting for the 25-fold potency differential.
- [1] Takeuchi H, et al. Relative potency between cyclosporine and tacrolimus evaluated from lymphocyte suppression test in vitro and clinical pharmacokinetics parameter. Transplantation. 2004;78(2):713. View Source
- [2] Henderson D, et al. Comparison of the effects of FK-506, cyclosporin A and rapamycin on IL-2 production. Immunology. 1991;73(3):316–321. View Source
